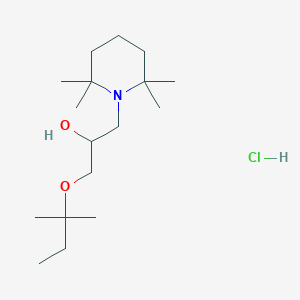

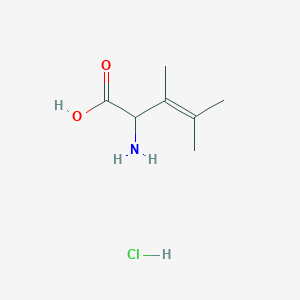

![molecular formula C18H17F3N2O2 B2620800 N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 303151-32-8](/img/structure/B2620800.png)

N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(Morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C18H17F3N2O2 and a molecular weight of 350.34 . It is a derivative of morpholine, a heterocyclic compound widely used in medicinal chemistry due to its advantageous physicochemical, biological, and metabolic properties .

Synthesis Analysis

A series of fluorinated N-(phenyl)-2-(3-morpholin-4-yl-phenoxy)-acetamide derivatives, which include “this compound”, were synthesized using ionic liquid as solvent and base .Molecular Structure Analysis

The molecular structure of “this compound” consists of 18 carbon atoms, 17 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Mechanism of Action

Mode of Action

Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Indole derivatives have been found to have diverse biological activities, suggesting that they could have a wide range of molecular and cellular effects .

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide in lab experiments include its ability to selectively damage dopaminergic neurons in the substantia nigra, mimicking the pathology observed in Parkinson's disease. This compound is also easy to administer and has a well-established protocol for inducing Parkinson's disease-like symptoms in animal models.

The limitations of using this compound in lab experiments include its potential toxicity and variability in inducing Parkinson's disease-like symptoms. The metabolism of this compound into MPP+ can also vary between species, leading to differences in the severity and onset of symptoms.

Future Directions

For N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide research include developing new animal models that better mimic the pathology observed in Parkinson's disease. This includes using non-human primates, which have a more similar dopaminergic system to humans. Additionally, researchers are exploring the potential use of this compound in developing new treatments for Parkinson's disease. This includes identifying new targets for therapeutic intervention and developing new drugs that can protect dopaminergic neurons from this compound-induced damage.

Synthesis Methods

The synthesis of N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide involves the reaction of 4-morpholinophenylamine with 3-(trifluoromethyl)benzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield this compound with high purity and yield.

Scientific Research Applications

N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide has been extensively used in scientific research to study the dopaminergic system. It is commonly used to induce Parkinson's disease-like symptoms in animal models. This compound is metabolized into MPP+, which selectively damages dopaminergic neurons in the substantia nigra. This allows researchers to study the mechanisms underlying Parkinson's disease and develop potential treatments.

properties

IUPAC Name |

N-(2-morpholin-4-ylphenyl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O2/c19-18(20,21)14-5-3-4-13(12-14)17(24)22-15-6-1-2-7-16(15)23-8-10-25-11-9-23/h1-7,12H,8-11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEGBEVHWLBRIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2620719.png)

![4-methoxy-6-oxo-1-phenyl-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2620720.png)

![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine](/img/structure/B2620724.png)

![7-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]-4-methyl-2H-chromen-2-one](/img/structure/B2620725.png)

![4-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-3-thiophen-2-yl-1,2,4-triazole](/img/structure/B2620726.png)

![6-[(4-chlorophthalazin-1-yl)amino]hexanoic Acid](/img/structure/B2620729.png)

![N-(3-methoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2620733.png)

![N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2620736.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea](/img/structure/B2620740.png)